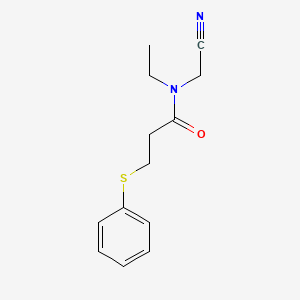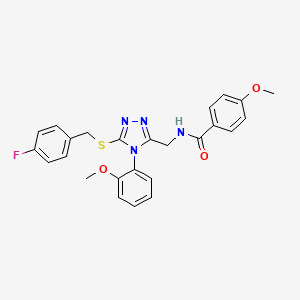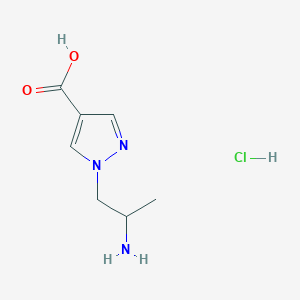
5-((4-fluorobenzyl)oxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-fluorobenzyl)oxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as 'compound X' and has been studied extensively for its ability to modulate specific receptors in the human body. In
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research by Bayrak et al. (2009) explores the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, evaluating their antimicrobial activities. This study provides a foundation for understanding the antimicrobial potential of compounds synthesized through similar processes, suggesting a potential application area for 5-((4-fluorobenzyl)oxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one in the development of new antimicrobial agents (Bayrak et al., 2009).
Synthesis and Structural Analysis
A study by Huang and Zhou (2011) on the synthesis of 4,5-bis(4-fluorophenyl)-5-hydroxy-3-(2-methylpropanoyl)-1-phenylpyrrolidin-2-one, involving a compound with a fluorophenyl group similar to the one in the target compound, discusses the structural and crystal analysis of synthesized compounds. This research provides insights into the structural characteristics and potential applications of fluorophenyl-containing compounds in material science and pharmaceuticals (Huang & Zhou, 2011).
Novel Synthetic Pathways
Wittmann et al. (2006) describe a novel synthetic pathway leading to 4-fluoropyridines, showcasing a method that could be relevant for synthesizing compounds with similar structures to the target chemical. This research illustrates the versatility and adaptability of fluorinated compounds in chemical synthesis and their potential applications in designing new molecules (Wittmann et al., 2006).
Receptor Mechanisms and Drug Development
Another area of application is in the study of receptor mechanisms and the development of drugs targeting these receptors. For example, research on orexin-1 receptor mechanisms by Piccoli et al. (2012) evaluates compounds for their potential in treating binge eating. While not directly related to the target compound, this study demonstrates the broader application of similar compounds in understanding and targeting specific receptor pathways for therapeutic purposes (Piccoli et al., 2012).
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-(4-phenylpiperazine-1-carbonyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3/c24-18-8-6-17(7-9-18)16-30-22-15-25-20(14-21(22)28)23(29)27-12-10-26(11-13-27)19-4-2-1-3-5-19/h1-9,14-15H,10-13,16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZKEQPDHNKPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=O)C(=CN3)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pivalamide](/img/structure/B2535787.png)
![6-Amino-4-(4-methylphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2535789.png)
![methyl N-(4-{[(4-methylphenyl)methyl]sulfamoyl}phenyl)carbamate](/img/structure/B2535791.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2535793.png)

![2-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile](/img/structure/B2535795.png)
![2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxyphenyl)butanamide](/img/structure/B2535796.png)




